molecular formula C18H14N4O B14996532 3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No.: B14996532
M. Wt: 302.3 g/mol
InChI Key: IWVGWGAHNNXVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyrimidine scaffold is known for its broad range of biological activities, making it a valuable structure in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Phenylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the phenylamino group and the hydroxyl group on the phenol ring can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

3-(3-anilinoimidazo[1,2-a]pyrimidin-2-yl)phenol

InChI

InChI=1S/C18H14N4O/c23-15-9-4-6-13(12-15)16-17(20-14-7-2-1-3-8-14)22-11-5-10-19-18(22)21-16/h1-12,20,23H

InChI Key

IWVGWGAHNNXVHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=CC=C4)O

Origin of Product

United States

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